molecular formula C21H23N5O2 B2561803 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2310124-29-7

4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2561803
CAS No.: 2310124-29-7
M. Wt: 377.448
InChI Key: KDUZRMXVWPZJPE-UHFFFAOYSA-N
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Description

4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a pyrazole, benzoyl, and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: This step involves the reaction of the pyrimidine core with a pyrazole derivative, often using a coupling reagent such as EDCI or DCC.

    Attachment of the Benzoyl Group: This is typically done through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like AlCl3.

    Incorporation of the Piperidine Ring: The final step involves the nucleophilic substitution of the pyrimidine core with a piperidine derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or piperidine rings, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine
  • 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrazine

Uniqueness

Compared to similar compounds, 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct biological activities or physical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-16-12-20(23-15-22-16)28-14-17-6-10-25(11-7-17)21(27)18-4-2-5-19(13-18)26-9-3-8-24-26/h2-5,8-9,12-13,15,17H,6-7,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUZRMXVWPZJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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